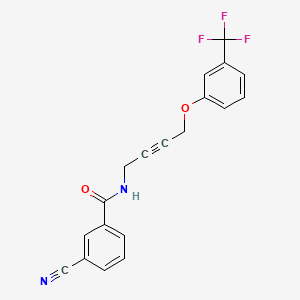

3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide

Description

3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is a benzamide derivative characterized by a cyano group at the 3-position of the benzoyl ring, a trifluoromethylphenoxy substituent linked via a but-2-yn-1-yl chain, and a terminal amide group.

Properties

IUPAC Name |

3-cyano-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-19(21,22)16-7-4-8-17(12-16)26-10-2-1-9-24-18(25)15-6-3-5-14(11-15)13-23/h3-8,11-12H,9-10H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCXPOHBWNWAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific transformation desired, ensuring optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is C19H13F3N2O2, with a molecular weight of approximately 358.31 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it an interesting candidate for drug development .

Anticancer Activity

Recent studies have indicated that compounds containing cyano and trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives similar to 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide have been evaluated for their cytotoxic effects against various cancer cell lines. Research shows that modifications to the phenyl ring can enhance the compound's ability to inhibit tumor growth.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 3-cyano derivative | MCF-7 (breast cancer) | 5.71 | |

| Trifluoromethyl analog | HepG2 (liver cancer) | 6.14 |

These findings suggest that the incorporation of specific functional groups can lead to improved efficacy against cancer cells.

Cannabinoid Receptor Modulation

Another significant application of related compounds is their interaction with cannabinoid receptors. A study identified a similar structure as a selective ligand for cannabinoid receptors CB1 and CB2, showing partial agonist properties . This suggests potential therapeutic applications in pain management and neurological disorders.

| Compound | Receptor Type | K(i) (nM) | Effect |

|---|---|---|---|

| BAY 59-3074 | CB1 | 55.4 | Antihyperalgesic |

| BAY 59-3074 | CB2 | 48.3 | Antiallodynic |

This illustrates the versatility of trifluoromethyl-containing compounds in modulating biological pathways.

Organic Electronics

The unique electronic properties of trifluoromethylated compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The incorporation of such groups can improve charge transport properties and stability, which are critical for device performance.

Agrochemicals

Compounds similar to 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide are being explored for use as agrochemicals due to their potential herbicidal and fungicidal activities. The trifluoromethyl group enhances the bioactivity of these compounds, making them effective in agricultural applications.

Case Study 1: Anticancer Efficacy

In a study published in ChemBioChem, a series of trifluoromethylated benzimidazole derivatives were synthesized and tested against various cancer cell lines, including MCF-7 and HCT116. The results showed that modifications leading to increased lipophilicity significantly enhanced anticancer activity .

Case Study 2: Cannabinoid Receptor Interaction

Research conducted on BAY 59-3074 demonstrated its effectiveness as a cannabinoid receptor modulator in animal models of chronic pain. The study highlighted its potential as a therapeutic agent for neuropathic pain conditions .

Mechanism of Action

The mechanism by which 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, for example, can enhance binding affinity to certain proteins by lowering the pKa of nearby functional groups, facilitating hydrogen bonding interactions . This can lead to modulation of enzymatic activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several benzamide-class pesticides, particularly in its trifluoromethylphenoxy and benzamide moieties. Below is a comparative analysis with analogs from the provided evidence:

Table 1: Key Structural and Functional Differences

Key Findings :

Trifluoromethylphenoxy Motif: Shared with diflufenican, this group confers resistance to metabolic degradation and improves membrane permeability, a critical feature for herbicides .

Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Fungicidal Activity: Flutolanil’s benzamide structure targets succinate dehydrogenase; the cyano group in the target compound may modulate enzyme affinity or specificity .

- Solubility and Stability : The alkyne linker may reduce aqueous solubility compared to etobenzanid’s ethoxymethoxy group, impacting field efficacy .

Biological Activity

3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group, a cyano group, and an amide bond, which contribute to its unique chemical properties. It can be synthesized through various methods, with the Suzuki–Miyaura coupling being a prominent approach. This method allows for the formation of carbon–carbon bonds essential for the compound's structure.

The biological activity of 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is largely attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins by lowering the pKa of adjacent functional groups, facilitating hydrogen bonding interactions. This characteristic is crucial for its potential pharmacological applications.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Some derivatives show significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit inflammatory pathways.

- Cancer Chemoprevention : Studies suggest potential roles in cancer prevention through mechanisms such as histone deacetylase (HDAC) inhibition, which alters gene expression related to cell proliferation and apoptosis .

Antimicrobial Activity Study

A study evaluating the antimicrobial efficacy of various trifluoromethyl-substituted compounds found that 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide exhibited promising results against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .

Cancer Research Applications

In cancer research, compounds similar to 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide have been investigated for their ability to inhibit HDAC activity. A clinical trial demonstrated that patients treated with HDAC inhibitors showed significant hyperacetylation of histones in their tumor biopsies, suggesting a direct impact on gene regulation related to tumor growth .

Data Table: Biological Activities and Corresponding Studies

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | MDPI (2024) | MIC values lower than standard antibiotics |

| Anti-inflammatory | Drug Discoveries & Therapeutics (2013) | Inhibition of pro-inflammatory cytokines |

| Cancer Chemoprevention | PubMed Central (2010) | HDAC inhibition leading to altered gene expression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.